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molecular formula C29H35F2N3O B8521405 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-phenylaminopropyl)piperazine CAS No. 143759-63-1

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-phenylaminopropyl)piperazine

Cat. No. B8521405
M. Wt: 479.6 g/mol
InChI Key: YIBOKAQCZWKXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391552

Procedure details

3.86 g (0.01 mol) of 1-[4,4-bis(4-fluorophenyl)butyl]-4-(2,3-epoxypropyl)piperazine and 0.93 g (0.01 mol) of aniline were refluxed with heating with 200 ml of DMF for 21 hours in the presence of a catalytic amount of an alkali such as potassium carbonate. DMF was distilled off under reduced pressure, and a residue was extracted with ethyl acetate. After washing with water and drying, the ethyl acetate was distilled off under reduced pressure to obtain 5 g of a crude subject compound of a viscous liquid. The obtained compound was refined by flush chromatography and fractional thin-layer chromatography with solvent mixtures of ethyl acetate--methanol and methylene chloride --methanol respectively to obtain 0.5 g of the subject compound in a viscous liquid state.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH:19]3[O:21][CH2:20]3)[CH2:14][CH2:13]2)=[CH:4][CH:3]=1.[NH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:28][C:25]1[CH:24]=[CH:23][C:22]([CH:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH:19]([OH:21])[CH2:20][NH:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH2:14][CH2:13]2)=[CH:27][CH:26]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCN1CCN(CC1)CC1CO1)C1=CC=C(C=C1)F
Name
Quantity
0.93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
DMF was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
a residue was extracted with ethyl acetate
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 5 g of a crude
CUSTOM
Type
CUSTOM
Details
by flush chromatography and fractional thin-layer chromatography with solvent mixtures of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCCN1CCN(CC1)CC(CNC1=CC=CC=C1)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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